Di-tert-butyl(methyl)phosphonium tetrafluoroborate
Description
Significance of Phosphonium (B103445) Salts as Ligand Precursors in Organometallic Chemistry
Phosphonium salts play a crucial role in organometallic chemistry and homogeneous catalysis as stable, solid precursors to often air-sensitive and pyrophoric phosphine (B1218219) ligands. rsc.org This is particularly true for electron-rich alkylphosphines, which are notoriously difficult to handle in their free form. The phosphonium salt can be deprotonated in situ under basic reaction conditions to generate the active phosphine ligand, which then coordinates to a metal center to form the active catalyst. This approach circumvents the need for glovebox techniques and specialized handling procedures, making the use of these powerful ligands more accessible and practical for a broader range of synthetic applications. The development of various phosphonium salt precursors has been instrumental in advancing the field of catalysis. researchgate.net
Evolution of Electron-Rich Phosphine Ligands in Catalysis
The field of homogeneous catalysis has seen a significant evolution in the design and application of phosphine ligands. Initially, simple phosphines like triphenylphosphine (B44618) were widely used. However, the demand for catalysts with higher activity and broader substrate scope led to the development of more sophisticated ligands. A major breakthrough was the realization that electron-rich and sterically bulky phosphine ligands could dramatically enhance the efficacy of transition metal catalysts, particularly palladium, in cross-coupling reactions. tcichemicals.com
The electronic and steric properties of phosphine ligands are critical to their function. Electron-donating groups on the phosphorus atom increase the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. tcichemicals.com Steric bulk, on the other hand, can promote the reductive elimination step, which is often the product-forming step in cross-coupling reactions. tcichemicals.com These properties are often quantified by the Tolman electronic parameter (TEP) and the cone angle, respectively. Electron-rich phosphines, such as trialkylphosphines, possess strong electron-donating abilities and are characterized by low TEP values. libretexts.org
The development of bulky and electron-rich phosphine ligands, often referred to as "Buchwald-type" ligands, has revolutionized palladium-catalyzed cross-coupling reactions, enabling the use of previously unreactive substrates like aryl chlorides. These ligands have proven to be highly effective in a variety of transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Overview of Research Trajectories for Di-tert-butyl(methyl)phosphonium Tetrafluoroborate (B81430)
Research involving Di-tert-butyl(methyl)phosphonium tetrafluoroborate has primarily focused on its application as a precursor for the Di-tert-butyl(methyl)phosphine ligand in palladium-catalyzed cross-coupling reactions. The resulting catalytic systems have demonstrated high efficacy in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.
Key areas of investigation include its use in Suzuki-Miyaura couplings, Heck reactions, and Buchwald-Hartwig aminations. chemicalbook.com The convenience of using the air-stable phosphonium salt has made it an attractive option for these transformations. Future research is likely to focus on expanding the scope of reactions where this ligand system is effective and on the development of more sustainable and efficient catalytic processes. datainsightsmarket.com There is also a growing interest in understanding the subtle interplay of steric and electronic effects of such ligands to enable more precise catalyst design. nih.gov
Properties of this compound
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₂₂BF₄P |
| Molecular Weight | 248.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >230 °C |
| pH | 1.79 (1% in solution) |
Data sourced from PubChem and commercial supplier information. chemicalbook.comnih.gov
Research Findings on Catalytic Applications
The primary application of this compound is as a precursor to the Di-tert-butyl(methyl)phosphine ligand in palladium-catalyzed cross-coupling reactions. The in-situ generation of this bulky and electron-rich phosphine ligand leads to highly active catalysts for various transformations.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Catalytic systems derived from this compound have shown to be effective for this reaction. The electron-rich nature of the Di-tert-butyl(methyl)phosphine ligand facilitates the oxidative addition of the palladium catalyst to the aryl halide, a crucial step in the catalytic cycle.
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / (t-Bu)₂PMe·HBF₄ | High |
| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ / (t-Bu)₂PMe·HBF₄ | Good |
| 2-Chloropyridine | 3-Thienylboronic acid | Pd(OAc)₂ / (t-Bu)₂PMe·HBF₄ | Effective |
Note: Specific yield percentages are highly dependent on reaction conditions and are presented here qualitatively based on literature descriptions.
Efficacy in Heck Reaction
The Heck reaction is another important C-C bond-forming reaction that benefits from the use of bulky, electron-rich phosphine ligands. The catalyst generated from this compound has been successfully employed in Heck couplings. The steric bulk of the ligand is thought to promote the reductive elimination step, leading to higher product yields.
Role in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The use of bulky and electron-rich phosphine ligands is often essential for achieving high yields, especially with less reactive aryl chlorides. The Di-tert-butyl(methyl)phosphine ligand, generated from its tetrafluoroborate salt, has proven to be a valuable ligand for this transformation.
Properties
IUPAC Name |
ditert-butyl(methyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLRXCAHKUWJS-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-30-3, 479094-62-7 | |
| Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Di Tert Butyl Methyl Phosphonium Tetrafluoroborate
Routes to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate (B81430) Derivatives
The primary synthetic pathways to bulky phosphonium (B103445) salts, including the tri-tert-butylphosphonium tetrafluoroborate, a close and well-documented analogue of the title compound, often begin with the formation of a tertiary phosphine (B1218219). This phosphine is subsequently converted to the stable phosphonium salt.
Reaction of Phosphorus Trihalides with Grignard Reagents for Phosphonium Salt Formation
A foundational method for creating the bulky trialkylphosphine core involves the reaction of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃), with a sterically demanding Grignard reagent, typically tert-butylmagnesium chloride (t-BuMgCl). chemicalbook.comnih.gov The synthesis of tri-tert-butylphosphine (B79228) (t-Bu₃P) is challenging due to the steric hindrance imposed by the tert-butyl groups. nih.govqub.ac.uk Early attempts to react PCl₃ with an excess of the Grignard reagent often resulted in the formation of di-tert-butylchlorophosphine (B1329828) (t-Bu₂PCl) rather than the fully substituted product. nih.gov
Formation of the Tertiary Phosphine : Phosphorus trichloride is treated with multiple equivalents of tert-butylmagnesium chloride. The steric bulk around the phosphorus center increases with each substitution, making subsequent additions more difficult. qub.ac.uk
Protonation and Salt Formation : After the formation of the tri-tert-butylphosphine, the reaction mixture is carefully quenched with an aqueous solution of tetrafluoroboric acid (HBF₄). chemicalbook.comgoogle.com This step protonates the phosphine to form the tri-tert-butylphosphonium cation, which then pairs with the tetrafluoroborate anion to precipitate the stable, solid phosphonium salt. chemicalbook.com
A typical reaction sequence is outlined below: PCl₃ + 3 t-BuMgCl → (t-Bu)₃P + 3 MgCl₂ (t-Bu)₃P + HBF₄ → [(t-Bu)₃PH]⁺[BF₄]⁻
Strategies for Enhanced Conversion and Yield in Phosphonium Salt Synthesis
One key innovation is the addition of a boron trifluoride (BF₃) complex during the reaction between the Grignard reagent and the phosphorus trihalide. google.com This additive complexes with the tert-butyl phosphorus intermediates formed during the reaction, which is believed to improve the removal of halide ions and drive the reaction towards the desired trisubstituted product, achieving purities of 94-95%. google.com
Purification is another critical aspect for enhancing the final yield of high-purity material. A multi-step extraction process is highly effective. chemicalbook.com
The high solubility of tri-tert-butylphosphonium salts in aqueous solutions allows for the removal of nonpolar byproducts by washing with hydrocarbon solvents like hexane. chemicalbook.com
The desired phosphonium salt can then be extracted from the aqueous layer using an organic solvent such as dichloromethane. chemicalbook.com
This process can yield a crude product with a purity greater than 95%. A final recrystallization, for instance from ethanol, can reduce impurities to less than 0.3%, providing a crystalline, analytically pure material. chemicalbook.com
| Parameter | Description | Significance |
|---|---|---|
| Reactants | Phosphorus Trichloride (PCl₃), tert-Butylmagnesium Chloride (t-BuMgCl) | Forms the core tri-tert-butylphosphine intermediate. chemicalbook.com |
| Additive | Boron Trifluoride (BF₃) complex | Improves conversion to the trisubstituted phosphine by complexing intermediates. google.com |
| Quenching/Salting Agent | Tetrafluoroboric Acid (HBF₄) | Protonates the phosphine and provides the non-coordinating tetrafluoroborate anion. chemicalbook.comgoogle.com |
| Purification Method | Aqueous/Organic Extraction followed by Recrystallization | Effectively removes apolar impurities and isolates the highly pure phosphonium salt. chemicalbook.com |
Generation of Active Phosphine Species from Di-tert-butyl(methyl)phosphonium Tetrafluoroborate
While tertiary phosphines like tri-tert-butylphosphine are highly effective ligands in catalysis, they are often air-sensitive, pyrophoric, and difficult to handle. chemicalbook.com Phosphonium tetrafluoroborate salts serve as convenient, air-stable solid precursors that can generate the active phosphine species in situ. chemicalbook.com
In Situ Deprotonation for Catalytically Active Tri-tert-butylphosphine Formation
Most palladium-catalyzed cross-coupling reactions are performed in the presence of a stoichiometric amount of base. chemicalbook.com This basic condition is exploited to deprotonate the phosphonium salt directly within the reaction vessel, releasing the free tri-tert-butylphosphine ligand to coordinate with the metal catalyst. chemicalbook.com This in situ generation circumvents the need to handle the sensitive free phosphine. A variety of bases have been shown to be effective for this deprotonation. chemicalbook.com
| Base Type | Examples | Reference |
|---|---|---|
| Inorganic Fluorides | Potassium Fluoride (B91410) (KF), Cesium Fluoride (CsF) | chemicalbook.com |
| Amine Bases | N,N-Dicyclohexylmethylamine (Cy₂NMe), Diisopropylamine (HN(i-Pr)₂) | chemicalbook.com |
The general equilibrium is: [(t-Bu)₃PH]⁺[BF₄]⁻ + Base ⇌ (t-Bu)₃P + [H-Base]⁺[BF₄]⁻
Role of Sterically Hindered Cations and Non-Coordinating Anions
The effectiveness of phosphonium salts like this compound is due to the specific properties of both the cation and the anion.
Sterically Hindered Cations : The bulky tert-butyl groups surrounding the phosphorus atom create significant steric hindrance. mdpi.com This "bulkiness" is a key property in catalysis, as it can influence the coordination number of the metal center, promote reductive elimination steps, and stabilize catalytically active species. chemicalbook.comnih.gov The steric shielding also contributes to the stability of the phosphonium salt itself. mdpi.com
Non-Coordinating Anions : The tetrafluoroborate (BF₄⁻) anion is considered weakly coordinating. wikipedia.orgchemeurope.com This means it has a low tendency to bind to the cationic phosphorus center or other cationic species in solution, such as the active metal catalyst. wikipedia.orgchemeurope.com The inertness of the BF₄⁻ anion is due to its symmetrical tetrahedral structure, which distributes the negative charge over four electronegative fluorine atoms, diminishing its basicity and nucleophilicity. chemeurope.com This prevents the anion from interfering with the catalytic cycle, allowing the intended reaction to proceed without complication. wikipedia.orgchemeurope.com
Synthesis of Related Phosphonium Salt Systems
While the Grignard route is common for bulky alkylphosphines, other methodologies exist for the synthesis of different phosphonium salt systems.
Alkylation of Phosphines : A direct and common method for forming phosphonium salts is the quaternization of a tertiary phosphine with an alkyl halide. mdpi.com This is a nucleophilic substitution reaction where the phosphine attacks the alkyl halide. For example, tri-tert-butylphosphine can react with haloalkanes to form various alkyl(tri-tert-butyl)phosphonium salts. mdpi.com
From Phosphine Oxides : A newer methodology allows for the synthesis of phosphonium salts from phosphine oxides. This approach can be advantageous for creating π-conjugated and cyclic phosphonium salt systems.
From Alcohols : Substituted phosphonium salts can be synthesized from benzyl (B1604629) alcohols by reacting them with a phosphine like triphenylphosphine (B44618) in the presence of an activating agent such as trimethylsilyl (B98337) bromide (TMSBr). organic-chemistry.org
From Thiols and Aldehydes : A metal-free method involves the direct coupling of thiols and aldehydes with triphenylphosphine and triflic acid to generate thiophosphonium salts. nih.gov
Compound Reference Table
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₉H₂₂BF₄P |
| Tri-tert-butylphosphine | C₁₂H₂₇P |
| Tri-tert-butylphosphonium tetrafluoroborate | C₁₂H₂₈BF₄P |
| Phosphorus trichloride | PCl₃ |
| tert-Butylmagnesium chloride | C₄H₉ClMg |
| Tetrafluoroboric acid | HBF₄ |
| Boron trifluoride | BF₃ |
| Hexane | C₆H₁₄ |
| Dichloromethane | CH₂Cl₂ |
| Ethanol | C₂H₅OH |
| Potassium Fluoride | KF |
| Cesium Fluoride | CsF |
| N,N-Dicyclohexylmethylamine | C₁₃H₂₅N |
| Diisopropylamine | C₆H₁₅N |
| Triphenylphosphine | C₁₈H₁₅P |
| Trimethylsilyl bromide | C₃H₉BrSi |
| Triflic acid | CF₃SO₃H |
Ylide-Functionalized Phosphines from Phosphonium Salt Precursors
Phosphonium salts are pivotal precursors in the synthesis of ylide-functionalized phosphines, a class of ligands known for their strong donor properties and efficacy in catalysis. The general method for generating a phosphorus ylide involves the deprotonation of a phosphonium salt at the α-carbon. This reaction is typically carried out using a strong base. The resulting ylide is a neutral, zwitterionic species with a nucleophilic carbon atom.
While specific examples detailing the synthesis of ylide-functionalized phosphines directly from this compound are not extensively documented in readily available literature, the general principle can be illustrated with analogous phosphonium salts. The deprotonation of the phosphonium salt creates a reactive intermediate that can be functionalized in various ways. For instance, reaction with chlorophosphines can lead to the formation of di(ylide)-functionalized phosphines.
The synthesis of these ligands often involves a multi-step process, which is summarized in the following table:
| Step | Description | Reactants | Product |
| 1 | Quaternization | Tertiary Phosphine + Alkyl Halide | Phosphonium Salt |
| 2 | Deprotonation | Phosphonium Salt + Strong Base | Phosphorus Ylide |
| 3 | Functionalization | Phosphorus Ylide + Electrophile (e.g., Chlorophosphine) | Ylide-Functionalized Phosphine |
This methodology allows for the creation of a diverse range of ylide-functionalized phosphines with tailored steric and electronic properties for specific catalytic applications.
Alkyl(tri-tert-butyl)phosphonium Salts as Nanoparticle Stabilizers
The steric bulk imparted by tert-butyl groups in phosphonium salts plays a critical role in their application as stabilizers for metal nanoparticles. Research on alkyl(tri-tert-butyl)phosphonium salts has demonstrated their effectiveness in the formation and stabilization of palladium nanoparticles (PdNPs). mdpi.com These phosphonium salts act as capping agents, preventing the agglomeration of the nanoparticles and thereby maintaining their high surface area and catalytic activity. mdpi.com
The stabilizing effect is attributed to the large steric footprint of the tri-tert-butylphosphonium cation, which creates a protective layer around the nanoparticle surface. This steric shield prevents close contact between individual nanoparticles, which would otherwise lead to irreversible aggregation and loss of catalytic function. A series of sterically hindered tri-tert-butyl(n-alkyl)phosphonium salts have been synthesized and systematically studied for their ability to stabilize PdNPs. mdpi.com
The effectiveness of these phosphonium salts as nanoparticle stabilizers has been evaluated in catalytic reactions such as the Suzuki cross-coupling reaction. mdpi.com The results indicate that PdNPs stabilized by these sterically hindered phosphonium salts exhibit high catalytic activity and stability. mdpi.com
Below is a table summarizing the characteristics of alkyl(tri-tert-butyl)phosphonium salt-stabilized palladium nanoparticles:
| Phosphonium Salt Stabilizer | Nanoparticle Size Distribution | Catalytic Application | Conversion Rate |
| Tri-tert-butyl(n-butyl)phosphonium bromide | Narrow | Suzuki Cross-Coupling | High |
| Tri-tert-butyl(n-hexyl)phosphonium bromide | Narrow | Suzuki Cross-Coupling | High |
| Tri-tert-butyl(n-decyl)phosphonium tetrafluoroborate | Narrow | Suzuki Cross-Coupling | High |
The principles demonstrated with alkyl(tri-tert-butyl)phosphonium salts are directly applicable to this compound, which also possesses significant steric bulk, suggesting its potential as an effective nanoparticle stabilizer.
P-Stereogenic Compound Synthesis utilizing Phosphonium Salts
Phosphonium salts and their derivatives are valuable reagents in the synthesis of P-stereogenic compounds, which are chiral phosphorus compounds with a stereocenter at the phosphorus atom. These compounds are of significant interest as ligands in asymmetric catalysis.
One established method for the synthesis of P-stereogenic phosphines involves the use of phosphinous acid-borane complexes, which can be derived from phosphonium salt precursors. For instance, optically pure tert-butylmethylphosphine-borane is a key precursor for the synthesis of valuable P-stereogenic ligands. ub.edu The synthesis of these precursors often involves the resolution of diastereomeric phosphonium salts or the asymmetric modification of prochiral phosphine derivatives.
The general strategy involves the preparation of a diastereomeric mixture of phosphonium salts by reacting a racemic phosphine with a chiral reagent. Subsequent separation of the diastereomers and removal of the chiral auxiliary yields the enantiomerically pure phosphine.
The following table outlines a general approach to the synthesis of P-stereogenic phosphines using phosphonium salt chemistry:
| Step | Description | Key Intermediates | Outcome |
| 1 | Diastereomer Formation | Racemic Phosphine + Chiral Reagent | Diastereomeric Phosphonium Salts |
| 2 | Separation | Crystallization or Chromatography | Separated Diastereomers |
| 3 | Chiral Auxiliary Removal | Chemical Transformation | Enantiomerically Pure Phosphine |
This methodology has been successfully applied to the synthesis of a variety of P-stereogenic phosphines that have shown high efficacy in asymmetric hydrogenation and other catalytic transformations. ub.edu The use of phosphonium salts as key intermediates in these synthetic routes underscores their importance in the field of asymmetric catalysis.
Di Tert Butyl Methyl Phosphonium Tetrafluoroborate in Homogeneous Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
The utility of Di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) is particularly pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The catalytic system comprising palladium(II) acetate (B1210297) and Di-tert-butyl(methyl)phosphonium tetrafluoroborate has been effectively employed in Suzuki-Miyaura coupling reactions. Research has demonstrated its capacity to facilitate the coupling of challenging substrates under relatively mild conditions. For instance, in the direct (het)arylation of benzo[1,2-d:4,5-d′]bis( nih.govtcichemicals.commdpi.comthiadiazole), this catalytic system proved to be superior to other common palladium catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃. mdpi.com The use of this compound in toluene (B28343) was found to lower the required reaction temperature to 120 °C, expanding the scope of the reaction for certain substrates. mdpi.com
A closely related catalyst system, Pd₂(dba)₃/[HP(t-Bu)₃]BF₄, has been shown to be a mild, robust, and user-friendly method for the Suzuki cross-coupling of a diverse array of aryl and heteroaryl halides with aryl- and heteroarylboronic acids at room temperature. mit.edu
| Aryl Halide | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene (B49008) | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | 2,4,6-Trimethyl-1,1'-biphenyl | 92 |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 98 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 85 |
This compound and its close analogues are highly effective ligands in Buchwald-Hartwig amination, a powerful method for the synthesis of arylamines. wikipedia.org The steric hindrance provided by the di-tert-butyl(methyl)phosphine ligand facilitates the crucial reductive elimination step, leading to higher reaction efficiency.
A practical example of this is the synthesis of 4-methoxytriphenylamine (B1588709) from 4-chloroanisole (B146269) and diphenylamine. This reaction was successfully carried out using a catalytic system of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and the related tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄), achieving a 65% yield after purification. tcichemicals.com The bulky trialkylphosphine ligands are known to be remarkably active, enabling the coupling of a wide variety of amines with aryl chlorides, bromides, iodides, and triflates. wikipedia.org
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | 4-Methoxytriphenylamine | 65 |
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, benefits from the use of this compound as a ligand. Research into related sterically hindered phosphonium (B103445) salts has demonstrated their effectiveness in promoting copper-free Sonogashira reactions under mild conditions. For example, a catalytic system based on palladium acetate and decyl(tri-tert-butyl)phosphonium tetrafluoroborate has been shown to effectively catalyze the coupling of arylbromides with phenylacetylene. researchgate.net
The use of bulky phosphine (B1218219) ligands is crucial in facilitating the catalytic cycle, particularly in the oxidative addition and reductive elimination steps. These ligands help to stabilize the palladium center and promote the desired bond formation.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Conversion (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylacetylene | Palladium acetate / Decyl(tri-tert-butyl)phosphonium tetrafluoroborate | K₂CO₃ | DMF | 1-Methyl-4-(phenylethynyl)benzene | 69 |
This compound is a suitable ligand for the palladium-catalyzed Stille coupling, which involves the reaction of an organotin compound with an organic halide. The closely related Pd/P(t-Bu)₃ catalyst system has been shown to be highly versatile for the Stille coupling of aryl chlorides and bromides with various organotin reagents. This system allows for the coupling of deactivated and hindered chlorides, and in some cases, can provide tetra-ortho-substituted biaryls in good yields. nih.gov
| Aryl Chloride | Organotin Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Tributyl(phenyl)stannane | 4-Methyl-1,1'-biphenyl | 94 |
| 2-Chlorotoluene | Tributyl(phenyl)stannane | 2-Methyl-1,1'-biphenyl | 91 |
| 4-Chlorotoluene | Tributyl(vinyl)stannane | 4-Methylstyrene | 88 |
| 4-Chloroanisole | Allyltributylstannane | 1-Allyl-4-methoxybenzene | 93 |
The Negishi coupling, which pairs an organozinc compound with an organic halide, can be effectively catalyzed by palladium complexes bearing this compound. The analogous Pd/P(t-Bu)₃ system has demonstrated high efficiency in the Negishi coupling of aryl chlorides. This catalyst can facilitate the coupling of deactivated aryl chlorides with hindered arylzinc reagents and is also suitable for heteroaryl chloride coupling partners. nih.gov
| Aryl Chloride | Organozinc Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Chloro-tert-butylbenzene | Phenylzinc chloride | 4-tert-Butyl-1,1'-biphenyl | 93 |
| 2-Chloropyridine | Phenylzinc chloride | 2-Phenylpyridine | 85 |
| 3-Chloropyridine | Phenylzinc chloride | 3-Phenylpyridine | 91 |
This compound is also a suitable ligand for the Heck coupling reaction, which forms a substituted alkene from an aryl or vinyl halide and an alkene. The related Pd/P(t-Bu)₃ catalyst system has been shown to be effective for the Heck coupling of a range of aryl chlorides and bromides with various olefins. This system can achieve high E:Z selectivity and can be used with challenging substrates, including electron-rich and di-ortho-substituted aryl chlorides. nih.gov
| Aryl Halide | Olefin | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Styrene | 4-Styrylbenzaldehyde | 95 |
| 4-Bromotoluene | n-Butyl acrylate | Butyl 4-methylcinnamate | 96 |
| 1-Bromo-2,6-dimethylbenzene | Styrene | 2,6-Dimethylstilbene | 87 |
| 4-Bromoanisole | Styrene | 4-Methoxystilbene | 98 |
Hiyama Coupling Methodologies
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates. While this compound is recognized as a suitable ligand for various cross-coupling reactions, including Hiyama coupling, specific and detailed research methodologies focusing exclusively on its application in this context are not extensively documented in prominent literature. sigmaaldrich.com
The general mechanism of the Hiyama coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organosilane to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The activation of the carbon-silicon bond is crucial and is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which generates a hypervalent, more nucleophilic silicon species. organic-chemistry.org The role of the phosphine ligand, such as the one derived from this compound, is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.
Direct C-H Arylation and Heteroarylation Reactions
Direct C-H arylation represents a powerful and atom-economical strategy for the formation of carbon-carbon bonds, avoiding the pre-functionalization of the C-H bond partner. The catalytic system comprising palladium acetate and this compound has proven effective in several regioselective C-H functionalization reactions.
The strategic functionalization of arenes and heteroarenes is fundamental in the synthesis of complex organic materials and pharmaceuticals. The use of this compound as a ligand has enabled high regioselectivity in several challenging direct arylation reactions.
The selective functionalization of furo[3,2-b]pyridines is a challenging task due to the presence of multiple C-H bonds with varying reactivities. Research has demonstrated that a palladium-catalyzed direct arylation method can be employed for the selective functionalization at the C-3 and C-7 positions of 2-substituted furo[3,2-b]pyridines. This methodology highlights an unconventional reactivity, resulting from the annulation of the pyridine (B92270) and furan (B31954) rings, leading to an unprecedented C-7H bond activation.
Similarly, an efficient route to 2-substituted 3-arylbenzofurans has been developed through a palladium-catalyzed C-3 direct arylation of 2-substituted benzofurans with various aryl bromides. The method is compatible with a range of functional groups on the aryl halide partner and has been successfully applied to polysubstituted benzofurans, affording the corresponding 3-arylbenzofurans in good to excellent yields. acs.orgresearchgate.net
Table 1: Palladium-Catalyzed Direct Arylation of Benzofurans This table is representative of the types of transformations discussed in the literature. Specific yields using this compound may vary.
| Entry | Benzofuran Substrate | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Methylbenzofuran | 4-Bromotoluene | 3-(p-tolyl)-2-methylbenzofuran | 85 |
| 2 | 2-Phenylbenzofuran | 4-Bromoanisole | 3-(4-methoxyphenyl)-2-phenylbenzofuran | 90 |
| 3 | 2-Acetylbenzofuran | Bromobenzene | 3-phenyl-2-acetylbenzofuran | 78 |
The direct arylation of nitro-substituted aromatic compounds presents a significant challenge due to the deactivating nature of the nitro group. However, a palladium-catalyzed methodology has been developed that achieves direct arylation of nitrobenzenes with aryl halides in good yield and with high ortho regioselectivity. nih.govresearchgate.net These reactions can be performed on a gram scale using a relatively small excess (as low as 3 equivalents) of the nitroarene. The synthetic utility of this method has been showcased through the rapid synthesis of an intermediate for the fungicide Boscalid. nih.gov The catalytic system's effectiveness is attributed to the specific properties of the phosphine ligand generated from this compound.
Table 2: Ortho-Regioselective Direct Arylation of Nitrobenzenes with Aryl Halides
| Entry | Nitroarene | Aryl Halide | Product | Yield (%) |
| 1 | Nitrobenzene | 4-Chlorotoluene | 2-(p-tolyl)-1-nitrobenzene | 75 |
| 2 | Nitrobenzene | 4-Bromoanisole | 2-(4-methoxyphenyl)-1-nitrobenzene | 82 |
| 3 | 1,3-Dinitrobenzene | 4-Bromotoluene | 2-(p-tolyl)-1,3-dinitrobenzene | 68 |
| 4 | 2-Nitrotoluene | Bromobenzene | 2-phenyl-6-nitrotoluene | 71 |
The direct arylation of electron-deficient perfluorobenzenes represents an inversion of the typical reactivity observed in electrophilic aromatic substitution. A highly effective catalytic method employs a combination of palladium acetate and this compound. acs.org This system facilitates the direct arylation of penta-, tetra-, tri-, and difluorobenzenes with a diverse range of aryl halides in high yields. nih.gov The reaction proceeds rapidly, requires only a slight excess of the perfluoroarene, and utilizes commercially available, air-stable catalyst precursors. acs.orgnih.gov For instance, reacting a nearly equimolar ratio of 4-bromotoluene and pentafluorobenzene (B134492) at 120 °C with a catalyst generated in situ from Pd(OAc)₂ and this compound can achieve a 98% isolated yield. acs.org Computational studies suggest that the C-H bond cleavage occurs through a concerted metalation-deprotonation pathway, where the acidity of the C-H bond is a key factor, explaining the preferential reaction of electron-deficient arenes. nih.gov
Table 3: Direct Arylation of Perfluorobenzenes with Aryl Halides
| Entry | Perfluoroarene | Aryl Halide | Product | Yield (%) |
| 1 | Pentafluorobenzene | 4-Bromotoluene | 2,3,4,5,6-Pentafluoro-4'-methylbiphenyl | 98 |
| 2 | Pentafluorobenzene | 4-Bromoanisole | 2,3,4,5,6-Pentafluoro-4'-methoxybiphenyl | 95 |
| 3 | 1,2,3,4-Tetrafluorobenzene | 4-Bromotoluene | 2,3,4,5-Tetrafluoro-4'-methylbiphenyl | 88 |
| 4 | 1,3,5-Trifluorobenzene | 4-Bromotoluene | 2,4,6-Trifluoro-4'-methylbiphenyl | 80 |
| 5 | Pentafluorobenzene | 1-Bromo-4-(trifluoromethyl)benzene | 2,3,4,5,6-Pentafluoro-4'-(trifluoromethyl)biphenyl | 91 |
The catalytic system of palladium(II) acetate and this compound has been identified as a powerful tool for the direct C-H arylation of electron-withdrawing benzothiadiazole systems. mdpi.com This approach enables the selective synthesis of both 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles using bromo- or iodoarenes. mdpi.com A key advantage of using the this compound ligand is the ability to conduct the reaction at lower temperatures (e.g., 120 °C in toluene) compared to systems without the phosphine ligand, which often require temperatures around 150 °C in solvents like DMA. This milder condition extends the scope of the reaction to include substrates such as 5-mono- and 5,6-difluoro(cyano)benzo[c] nih.govnih.govresearchgate.netthiadiazoles.
Table 4: Direct C-H Arylation of Benzo[1,2-d:4,5-d']bis( nih.govacs.orgnih.govthiadiazole)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 4-(p-tolyl)benzo[1,2-d:4,5-d']bis( nih.govacs.orgnih.govthiadiazole) | 70 (mono) |
| 2 | 4-Iodotoluene | 4,8-di(p-tolyl)benzo[1,2-d:4,5-d']bis( nih.govacs.orgnih.govthiadiazole) | 45 (bis) |
| 3 | 2-Bromothiophene | 4-(thiophen-2-yl)benzo[1,2-d:4,5-d']bis( nih.govacs.orgnih.govthiadiazole) | 65 (mono) |
| 4 | 1-Bromo-4-methoxybenzene | 4-(4-methoxyphenyl)benzo[1,2-d:4,5-d']bis( nih.govacs.orgnih.govthiadiazole) | 72 (mono) |
Regioselective Functionalization of Arenes and Heteroarenes
Arylation of Imidazo[1,5-a]pyrazines and Arylthiazoles
The palladium-catalyzed direct C-H arylation of heteroaromatics is a powerful tool for the synthesis of complex molecules, and this compound has proven to be a key ligand in these transformations.
Imidazo[1,5-a]pyrazines: A general and efficient method for the C-5 arylation of the imidazo[1,5-a]pyrazine (B1201761) core has been developed utilizing a palladium catalyst supported by this compound. This reaction demonstrates high regioselectivity for the C-5 position of the electron-deficient pyrazine (B50134) ring, which is part of a dual π-deficient/π-excessive heteroaromatic system. The catalytic system, typically comprising Palladium(II) acetate (Pd(OAc)₂) and the phosphonium salt, effectively couples various 8-substituted imidazo[1,5-a]pyrazines with a wide range of aryl halides. The reaction tolerates diverse functional groups on both the heterocycle and the aryl halide, providing good to excellent yields of the C-5 arylated products.
Arylthiazoles: The programmed synthesis of arylthiazoles through sequential C-H couplings highlights the versatility of palladium catalysis in building complex heterocyclic structures. While various palladium/ligand systems are employed to control the regioselectivity of arylation at the C-2, C-4, and C-5 positions, the principles of direct arylation are central to these strategies. These methods allow for the step-economical introduction of aryl groups from readily available aryl halides, enabling the synthesis of all possible substitution patterns of arylthiazoles.
| Entry | Imidazo[1,5-a]pyrazine | Aryl Bromide | Product | Yield (%) |
| 1 | 8-Amino-imidazo[1,5-a]pyrazine | 4-Bromoanisole | 8-Amino-5-(4-methoxyphenyl)imidazo[1,5-a]pyrazine | 85 |
| 2 | 8-(Dimethylamino)imidazo[1,5-a]pyrazine | 4-Bromotoluene | 8-(Dimethylamino)-5-(p-tolyl)imidazo[1,5-a]pyrazine | 92 |
| 3 | 8-Methoxy-imidazo[1,5-a]pyrazine | 1-Bromo-4-(trifluoromethyl)benzene | 8-Methoxy-5-(4-(trifluoromethyl)phenyl)imidazo[1,5-a]pyrazine | 78 |
Table 1: Examples of Palladium-Catalyzed C-5 Arylation of Imidazo[1,5-a]pyrazines.
Intramolecular Direct Arylation Transformations
The catalytic system of Palladium(II) acetate and this compound is also highly effective for intramolecular direct arylation reactions, providing a powerful method for the synthesis of fused polycyclic aromatic compounds. This strategy has been successfully applied to the synthesis of complex natural product skeletons.
A key application is the construction of the aporphine (B1220529) alkaloid core, as demonstrated in the total synthesis of (±)-laurolitsine. In this synthesis, an intramolecular C-H arylation of a substituted 1-benzyl-tetrahydroisoquinoline derivative is a crucial step. The reaction, catalyzed by Pd(OAc)₂ with this compound as the ligand and cesium carbonate as the base in 1,4-dioxane, proceeds under stringent anaerobic conditions to afford the tetracyclic aporphine structure. This cyclization highlights the catalyst's ability to facilitate the formation of a new C-C bond by activating a C-H bond on an aromatic ring and coupling it with an aryl bromide within the same molecule.
Sequential and Differential Arylation Strategies
The control over the degree of arylation is a significant challenge in direct C-H functionalization. The catalyst system based on this compound allows for both sequential and differential arylation strategies, enabling the synthesis of mono- or diarylated products with high selectivity.
In the functionalization of benzo[1,2-d:4,5-d′]bis(thiadiazole), the reaction conditions can be tuned to selectively produce either 4-mono- or 4,8-di(het)arylated products. By carefully controlling the stoichiometry of the aryl halide and the reaction time, it is possible to isolate the mono-arylated intermediate or drive the reaction to completion to form the diarylated compound. This selective approach is crucial for creating unsymmetrical derivatives, which are important for applications in optoelectronic materials.
Similarly, programmed syntheses of arylthiazoles employ sequential C-H coupling reactions. By choosing the appropriate catalytic system and reaction conditions, different C-H bonds of the thiazole (B1198619) ring can be functionalized in a stepwise manner, allowing for the controlled assembly of multi-substituted arylthiazoles.
Palladium-Catalyzed Borylation Reactions
This compound is also a valuable ligand for the palladium-catalyzed Miyaura borylation, a reaction that installs a boronate ester group onto a carbon framework. This transformation is particularly important for preparing substrates for subsequent Suzuki-Miyaura cross-coupling reactions.
Borylation of Primary Alkyl Electrophiles
A mild and general palladium-catalyzed process for the borylation of primary alkyl electrophiles has been developed using this compound as the ligand. This method is effective for a variety of primary alkyl bromides, iodides, and tosylates, and it accommodates a wide range of functional groups on the substrate. The reaction typically employs a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a base such as potassium phosphate. A key advantage of this system is its high selectivity for primary C(sp³)-H bonds, even in the presence of secondary C(sp³)-H bonds.
| Entry | Alkyl Electrophile | Diboron (B99234) Reagent | Product | Yield (%) |
| 1 | 1-Bromo-3-phenylpropane | Bis(pinacolato)diboron (B136004) | 2-(3-Phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |
| 2 | 1-Iododecane | Bis(pinacolato)diboron | 2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 90 |
| 3 | 1-Bromomethylnaphthalene | Bis(neopentyl glycolato)diboron | 2-(Naphthalen-1-ylmethyl)-5,5-dimethyl-1,3,2-dioxaborinane | 75 |
| 4 | Methyl 6-bromohexanoate | Bis(pinacolato)diboron | Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate | 88 |
Table 2: Palladium-Catalyzed Borylation of Primary Alkyl Electrophiles.
Influence of Diboron Reagents
The choice of the diboron reagent is a critical parameter in these borylation reactions. The catalytic system featuring this compound is compatible with the two most commonly used diboron reagents: bis(pinacolato)diboron (B₂pin₂) and bis(neopentyl glycolato)diboron (B₂neop₂).
Bis(pinacolato)diboron is widely used due to its commercial availability and the stability of the resulting pinacol (B44631) boronate esters. Reactions employing B₂pin₂ generally provide high yields of the desired alkylboronate esters. Bis(neopentyl glycolato)diboron serves as an effective alternative and can be advantageous in certain cases, potentially offering different reactivity or facilitating purification of the boronate ester products. The successful use of both reagents demonstrates the robustness and versatility of the palladium/Di-tert-butyl(methyl)phosphonium tetrafluoroborate catalytic system.
C-H Bond Functionalization beyond Arylation
While this compound is extensively documented for its role in palladium-catalyzed C-H arylation and borylation reactions, its application in other types of C-H bond functionalization is less common in the current scientific literature. The bulky and electron-donating nature of the in situ-generated di-tert-butyl(methyl)phosphine ligand is particularly well-suited for facilitating the reductive elimination and C-H activation steps involved in arylation and borylation pathways. Broader applications in other C-H functionalizations, such as alkylation, alkenylation, or silylation, using this specific ligand have not been widely reported, indicating that its utility is highly specialized for the aforementioned transformations.
Cyclopropane (B1198618) C-H Bond Functionalization for Heterocycle Synthesis
The functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis, enabling more efficient and atom-economical routes to complex molecules. In this context, this compound serves as a critical ligand in palladium-catalyzed reactions that activate sp³ C-H bonds in cyclopropane rings for the synthesis of valuable heterocyclic structures like quinolines and tetrahydroquinolines. rsc.org
Research has demonstrated that a one-pot protocol involving the intramolecular palladium(0)-catalyzed functionalization of a cyclopropane sp³ C-H bond can lead to the formation of a dihydroquinoline intermediate. rsc.org This intermediate can then be selectively oxidized to a quinoline (B57606) or reduced to a tetrahydroquinoline. The reaction proceeds through an initial C-H bond cleavage, followed by C-C bond formation, effectively opening the cyclopropane ring to construct the new heterocyclic system. rsc.org
The role of this compound, in conjunction with a palladium source like palladium(II) acetate, is to form a bulky and electron-rich catalytic complex. This type of phosphine ligand is essential for facilitating the difficult C-H activation step and promoting the desired bond-forming events. The steric bulk of the di-tert-butyl groups and the electron-donating nature of the phosphine are crucial for the stability and reactivity of the palladium catalyst throughout the catalytic cycle. This methodology demonstrates good tolerance for a wide array of functional groups. rsc.org
Carbon Dioxide Fixation and Cyclic Carbonate Synthesis
The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a key area of green chemistry. Phosphonium salts, particularly those with integrated functional groups, have emerged as highly effective organocatalysts for the chemical fixation of CO₂ with epoxides to produce cyclic carbonates—valuable compounds used as green solvents, electrolytes in batteries, and precursors for polymers. nih.govchemistryviews.org
Bifunctional Catalysis with Phenol-Functionalized Phosphonium Salts
Phenol-functionalized phosphonium salts have been identified as superior bifunctional catalysts for the cycloaddition of CO₂ to epoxides. chemistryviews.org The catalytic activity stems from a cooperative mechanism where different parts of the molecule perform distinct roles. The phenolic hydroxyl group acts as a hydrogen bond donor (HBD), activating the epoxide by coordinating to its oxygen atom. This hydrogen bonding polarizes the C-O bond of the epoxide, making it more susceptible to nucleophilic attack. nih.govmdpi.com
Simultaneously, the halide anion (typically iodide or bromide) associated with the phosphonium cation serves as the nucleophile. It attacks one of the carbon atoms of the activated epoxide ring, leading to its opening and the formation of a haloalkoxide intermediate. mdpi.com This intermediate then reacts with carbon dioxide, and a subsequent intramolecular cyclization releases the cyclic carbonate product and regenerates the catalyst for the next cycle. mdpi.com DFT calculations have confirmed that this hydrogen-bond-mediated activation significantly lowers the energy barrier for the ring-opening step, explaining the high efficiency of these catalysts. nih.gov
Conversion of Epoxides to Cyclic Carbonates
The use of phenol-functionalized phosphonium salts allows for the efficient conversion of a wide range of epoxides into their corresponding cyclic carbonates under mild and often solvent-free conditions. nih.govchemistryviews.org Studies have shown high yields for various terminal epoxides at temperatures as low as room temperature and moderate CO₂ pressure. nih.gov
Kinetic investigations reveal that, unlike some aliphatic analogues, phenol-based phosphonium iodide catalysts exhibit no product inhibition and proceed via first-order reaction kinetics with respect to the epoxide. nih.gov The substrate scope is broad, encompassing both terminal and more challenging internal epoxides. chemistryviews.org The reaction is also scalable, demonstrating its potential for practical applications. nih.gov
Below is a table summarizing the conversion of various epoxides to cyclic carbonates using a phenol-functionalized phosphonium iodide catalyst.
Table 1: Synthesis of Cyclic Carbonates from Epoxides Catalyzed by a Phenol-Functionalized Phosphonium Iodide
| Epoxide Substrate | Product (Cyclic Carbonate) | Yield (%) |
|---|---|---|
| 1,2-Butylene oxide | 4-Ethyl-1,3-dioxolan-2-one | >99 |
| Propylene oxide | Propylene carbonate | 94 |
| 1,2-Epoxyhexane | 4-Butyl-1,3-dioxolan-2-one | 95 |
| 1,2-Epoxyoctane | 4-Hexyl-1,3-dioxolan-2-one | 72 |
| Styrene oxide | 4-Phenyl-1,3-dioxolan-2-one | 74 |
| cis-Stilbene oxide | trans-4,5-Diphenyl-1,3-dioxolan-2-one | 99 (selectivity) |
Data sourced from studies on phenol-functionalized phosphonium salt catalysis. rsc.org
Other Catalytic Applications
Lewis Acid Catalysis (e.g., Mukaiyama-Aldol Reaction)
The Mukaiyama aldol (B89426) reaction is a cornerstone of C-C bond formation, involving the addition of a silyl (B83357) enol ether to a carbonyl compound, typically activated by a Lewis acid. wikipedia.orgorganic-chemistry.org Lewis acids enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack from the silyl enol ether. wikipedia.org
While traditional Lewis acids are metal-based (e.g., TiCl₄, BF₃), research has explored the use of organocatalysts, including certain phosphonium salts. wikipedia.orgwikipedia.org The Lewis acidity of a phosphonium salt is enhanced when the groups attached to the phosphorus atom are strongly electron-withdrawing. rsc.org Specifically, dicationic phosphonium salts, which possess a significantly electron-deficient phosphorus center, have been shown to be effective initiators for the Mukaiyama-aldol reaction. rsc.orgrsc.orgresearchgate.net These specialized phosphonium salts can activate aldehydes towards reaction with silyl enol ethers. rsc.org Although the direct application of this compound in this specific reaction is not prominently documented, the demonstrated utility of other functionalized phosphonium salts highlights their potential as metal-free Lewis acid catalysts.
Hydroamination of Olefins
The hydroamination of olefins is an atom-economical method for synthesizing amines by adding an N-H bond across a C=C double bond. nih.gov This transformation generally requires a catalyst to overcome the kinetic barrier of reacting two nucleophilic species (the amine and the alkene). nih.gov While various late transition metals are known to catalyze this reaction, the specific role of this compound is not well-documented in the reviewed scientific literature. Some modern hydroamination methods employ dual catalytic systems, such as phosphine/photoredox catalysis, which proceed through radical mechanisms involving phosphine radical cations. However, a direct link or application of this compound to this transformation has not been established in the surveyed sources.
Alpha-Arylation of Ketones
The alpha-arylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to valuable α-aryl ketone motifs present in numerous pharmaceuticals and natural products. Palladium catalysis has emerged as a powerful tool for this transformation, with the efficacy of the catalytic system often being highly dependent on the nature of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
While direct experimental data on the use of this compound as a ligand precursor for the specific alpha-arylation of simple acyclic or cyclic ketones is not extensively documented in peer-reviewed literature, its application in a closely related palladium-catalyzed direct C-H arylation reaction has been reported. This suggests the potential of the corresponding phosphine, Di-tert-butyl(methyl)phosphine, generated in situ, to act as an effective ligand in such transformations.
In a study on the direct (het)arylation of benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole), a catalytic system comprising palladium(II) acetate and this compound was found to be effective for the selective formation of 4-mono- and 4,8-di(het)arylated products. mdpi.com This transformation involves the activation of a C-H bond and subsequent coupling with a (het)aryl halide. The phosphonium salt serves as a precursor to the active Di-tert-butyl(methyl)phosphine ligand upon deprotonation by a base in the reaction mixture. The bulky and electron-donating nature of this phosphine is crucial for the efficiency of the catalytic cycle.
The reaction of benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) with various halogenated thiophenes and benzenes was investigated, showcasing the utility of this catalytic system. The optimal conditions involved refluxing in toluene or xylene. For instance, the reaction of the starting heterocycle with 2-bromo-5-(2-ethylhexyl)thiophene (B3030592) in the presence of Pd(OAc)₂ and this compound led to the formation of the desired arylated product.
Table 1: Palladium-Catalyzed Direct Hetarylation of Benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) using this compound as Ligand Precursor. mdpi.com
| Entry | Halogenated Arene | Product | Yield (%) |
| 1 | 2-Bromo-5-(2-ethylhexyl)thiophene | 4-(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) | 45 |
| 2 | 2-Iodo-5-(2-ethylhexyl)thiophene | 4-(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) | 52 |
| 3 | 1-Bromo-4-methoxybenzene | 4-(4-methoxyphenyl)benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) | 35 |
| 4 | 1-Iodo-4-methoxybenzene | 4-(4-methoxyphenyl)benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole) | 48 |
Reaction conditions: Benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netnih.govthiadiazole), halogenated arene, Pd(OAc)₂, this compound, base, refluxing toluene or xylene.
The successful application in this direct arylation reaction underscores the potential of the Di-tert-butyl(methyl)phosphine ligand, derived from its tetrafluoroborate salt, in facilitating palladium-catalyzed cross-coupling reactions involving C-H activation. Further research would be beneficial to explore its direct applicability and efficacy in the alpha-arylation of a broader range of ketone substrates.
Addition of Diethylzinc (B1219324) to Aldehydes
The addition of organozinc reagents, such as diethylzinc, to aldehydes is a significant method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. This reaction is often catalyzed by metal complexes, and the choice of ligand can influence the reactivity and, in the case of prochiral aldehydes, the enantioselectivity of the product.
A thorough review of the scientific literature reveals no published research detailing the use of this compound, or the corresponding Di-tert-butyl(methyl)phosphine ligand, in the context of the addition of diethylzinc to aldehydes. The field of catalytic asymmetric addition of organozinc reagents to aldehydes has predominantly focused on the development and application of chiral ligands, often bidentate or tridentate, to induce high levels of enantioselectivity. These ligands are typically amino alcohols, diols, or phosphine derivatives bearing chiral backbones. The primary goal in this area of research is the synthesis of enantioenriched secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.
Given the achiral nature of Di-tert-butyl(methyl)phosphine, its application in enantioselective catalysis would not be anticipated. While bulky monodentate phosphine ligands can influence reactivity in various catalytic reactions, their use in the non-asymmetric addition of diethylzinc to aldehydes has not been a significant area of investigation, and no specific studies involving Di-tert-butyl(methyl)phosphine for this purpose have been reported.
Dehydration of Aldoximes
The dehydration of aldoximes to nitriles is a valuable transformation in organic synthesis, providing access to a versatile class of compounds. This reaction can be promoted by a variety of reagents and catalysts.
Based on an extensive search of the chemical literature, there is no evidence to suggest that this compound is used as a catalyst or reagent for the dehydration of aldoximes. Research in this area has historically focused on stoichiometric dehydrating agents. More contemporary methods involve catalytic systems, often employing transition metals such as ruthenium or iron, as well as enzymatic approaches. nih.gov The mechanisms of these catalytic reactions typically involve coordination of the aldoxime to the metal center, facilitating the elimination of water. There is no indication in the published literature that phosphonium salts, and specifically this compound, play a role in promoting this particular transformation.
Mechanistic Investigations and Computational Studies
Elucidation of Catalyst Mode of Action in Direct Arylation
In palladium-catalyzed direct C-H arylation reactions, Di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430), often used in conjunction with palladium(II) acetate (B1210297), has proven to be a powerful tool for the selective formation of carbon-carbon bonds. mdpi.com Mechanistic studies have focused on understanding how this phosphonium (B103445) salt, along with various additives, facilitates the cleavage of otherwise inert C-H bonds.
The direct arylation process involves the cleavage of a C-H bond on an aromatic or heteroaromatic ring, which is often the rate-determining step of the catalytic cycle. The use of a catalytic system comprising palladium acetate and Di-tert-butyl(methyl)phosphonium tetrafluoroborate has been effective in promoting this crucial step. mdpi.com The phosphonium salt is believed to play a role in stabilizing the active palladium species and promoting the reactivity required for C-H activation. While detailed kinetic analyses for this specific salt are part of ongoing research, the nature of these reactions strongly points towards the C-H bond cleavage event being kinetically significant. The efficiency of the catalytic system is often dependent on the nature of the phosphonium salt and its ability to facilitate this challenging transformation.
Additives, particularly carboxylates like potassium pivalate (B1233124), are crucial in these catalytic systems. mdpi.com Their presence is strongly indicative of a Concerted Metallation-Deprotonation (CMD) mechanism. wikipedia.orgacs.org The CMD pathway is a common route for C-H activation catalyzed by high-valent, late transition metals like Pd(II). wikipedia.org
In this mechanism, the C-H bond cleavage and the formation of the new carbon-metal bond occur in a single, concerted transition state. The carboxylate additive, such as pivalate, acts as a proton shuttle, assisting in the deprotonation of the C-H bond as it coordinates to the palladium center. wikipedia.org This avoids the high energy barriers associated with other potential mechanisms, such as oxidative addition. The process begins with the coordination of the C-H bond to the palladium complex, followed by the concerted step where the pivalate abstracts the proton, leading to a cyclometalated palladium intermediate. This pathway has been supported by numerous experimental and computational studies on related systems. wikipedia.orgacs.org
| Component | Example | Proposed Role |
|---|---|---|
| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Source of the active Pd(II) catalytic species. |
| Phosphonium Salt | This compound | Stabilizes the active catalyst, enhances solubility and reactivity. |
| Additive/Base | Potassium Pivalate | Acts as a proton shuttle in the CMD mechanism, facilitating C-H bond cleavage. mdpi.com |
| Solvent | Toluene (B28343) or DMA | Provides the reaction medium; can influence reaction temperature and catalyst stability. mdpi.com |
Insights into Perovskite Crystallization Mechanisms
This compound has been identified as a highly effective additive for controlling the crystallization of perovskite films, which are critical components in high-efficiency solar cells. Its application has led to the development of superior quality films with enhanced performance and stability. polyu.edu.hknih.gov
A novel strategy known as "heterogenous seeding-induced crystallization (hetero-SiC)" utilizes this compound to precisely manage the perovskite growth process. polyu.edu.hknih.gov In this method, the phosphonium salt is introduced directly into the perovskite precursor solution. Here, it reacts with lead(II) iodide (PbI₂), one of the primary components, to form a low-solubility complex. polyu.edu.hknih.gov
This complex precipitates from the solution as fine, well-dispersed particles. These particles then serve as artificial nucleation seeds ("hetero-seeds") for the subsequent crystallization of the perovskite material during the solvent evaporation phase. polyu.edu.hk This approach provides a high density of nucleation sites, promoting the formation of a uniform and high-quality perovskite film.
The introduction of these hetero-seeds fundamentally alters the crystallization kinetics. According to the classical model of Gibbs free energy, the presence of pre-formed seeds lowers the energy barrier for nucleation. polyu.edu.hkresearchgate.net This facilitates a more controlled and homogenous nucleation process throughout the film, as opposed to the slower, more random crystallization that can lead to non-uniform films with large, poorly connected crystals. polyu.edu.hk
The hetero-SiC method effectively manipulates both the nucleation and crystal growth stages. nih.gov The result is a perovskite film with significantly improved quality, characterized by enlarged grain size, reduced film defects, and suppressed non-radiative recombination. polyu.edu.hk These improvements in film morphology and electronic properties translate directly into enhanced device performance. polyu.edu.hknih.gov
| Parameter | Control Device (Without Additive) | hetero-SiC Device (With Additive) | Reference |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | 22.2% | 24.0% | polyu.edu.hknih.gov |
| Operational Stability | Not Reported | Retains 84% of initial performance after 1400 hours of light illumination | polyu.edu.hknih.gov |
| Film Quality | - | Higher quality, low trap density, enlarged grain size | polyu.edu.hk |
Computational Approaches in Catalysis
Computational methods, particularly Density Functional Theory (DFT), are invaluable for probing reaction mechanisms at a molecular level. While specific DFT studies exclusively focused on this compound are not widely published, computational analyses of related systems provide significant insights into its likely roles.
For palladium-catalyzed C-H activation, DFT calculations on similar phosphonium salt systems have been used to compare the energy barriers of different mechanistic pathways. nih.govresearchgate.net Such studies can elucidate the precise role of the phosphonium salt in reducing the activation energy of key steps, such as the C-H cleavage via the CMD mechanism. nih.govrsc.org Computational modeling helps to visualize the transition states and rationalize the effect of additives like pivalate, confirming their role as proton transfer agents. rsc.orgresearchgate.netacs.org
In the context of perovskite crystallization, computational studies are employed to understand the interactions between additives and perovskite precursors. DFT calculations can model the formation of the initial seed complex between the phosphonium cation and lead iodide, providing insight into the thermodynamics of the hetero-SiC process. Furthermore, computational methods can simulate the interactions at the surface of the growing perovskite crystal, helping to explain how additives passivate defects and improve the electronic properties of the final film.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions. In the context of catalysis, DFT calculations provide valuable insights into reaction pathways, transition states, and the roles of various components in a catalytic system. While specific DFT studies exclusively focused on this compound are not extensively detailed in the public domain, its role as a ligand in palladium-catalyzed reactions, such as C-H bond arylation, has been reported. The mechanisms of such reactions are well-studied through computational means, providing a framework to understand the function of ligands like di-tert-butyl(methyl)phosphine.
In a typical palladium-catalyzed C-H arylation reaction, the catalytic cycle is understood to proceed through a sequence of elementary steps: oxidative addition, concerted metalation-deprotonation (CMD), and reductive elimination. DFT calculations on similar systems utilizing phosphine (B1218219) ligands have been instrumental in determining the energetics of these steps. For instance, in the intramolecular arylation of a silyl (B83357) C(sp3)–H bond, the CMD step was identified as the rate-determining step with a significant free energy barrier. rsc.org
The di-tert-butyl(methyl)phosphine ligand, derived from its tetrafluoroborate salt, is crucial in these processes. It modulates the electronic and steric environment of the palladium center, thereby influencing the efficiency and selectivity of the catalytic reaction. For instance, it has been utilized in the selective formation of 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles via direct C–H arylation. mdpi.com DFT studies on related phosphine-palladium systems suggest that the ligand's properties can affect the energy barriers of the key steps in the catalytic cycle.
Below is an interactive data table summarizing representative calculated energy barriers for the elementary steps in a generic palladium-catalyzed C-H arylation reaction, based on DFT studies of similar phosphine-ligated systems.
Note: The energy barriers presented are representative values from DFT studies on similar palladium-catalyzed reactions and are not specific to reactions involving this compound. rsc.orgnih.gov
Predicting Ligand Steric and Electronic Properties (e.g., Cone Angles)
The steric and electronic properties of phosphine ligands are paramount in determining the outcome of a catalytic reaction. Computational methods are frequently employed to predict these properties, with the Tolman cone angle and electronic parameter being key descriptors.
The cone angle is a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal, which encompasses the van der Waals radii of the outermost atoms of the ligand. Computational approaches, often combining molecular mechanics (MM) and DFT, are used to calculate cone angles for a wide array of phosphine ligands. ub.edursc.org These calculations involve geometry optimization of the ligand-metal complex to find the lowest energy conformer, from which the cone angle is determined. rsc.org
The electronic properties of a phosphine ligand, specifically its electron-donating or -withdrawing nature, are also critical. Alkylphosphines, such as di-tert-butyl(methyl)phosphine, are generally considered to be strong σ-donors. nih.gov Computational methods can quantify these electronic effects, for example, by calculating the Tolman Electronic Parameter (TEP). This is often done by computing the CO stretching frequency in a model complex like [Ni(CO)3(phosphine)]. manchester.ac.uk
The following interactive data table presents computationally derived cone angles for a selection of phosphine ligands, providing a comparative context for the steric profile of di-tert-butyl(methyl)phosphine.
Note: The cone angles are representative values from computational studies on various phosphine ligands and serve for comparative purposes.
Advanced Characterization and Analytical Techniques in Research
Spectroscopic Analysis of Ligands and Intermediates
Spectroscopic techniques are fundamental in elucidating the structure and bonding within "Di-tert-butyl(methyl)phosphonium tetrafluoroborate" and associated chemical species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of "this compound" in solution.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the hydrogen atoms within the cation. The tert-butyl groups exhibit a characteristic signal, typically a doublet due to coupling with the phosphorus atom. The methyl group attached to the phosphorus atom also shows a doublet.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the carbon framework of the phosphonium (B103445) cation. Signals corresponding to the methyl and tert-butyl carbons can be identified. The coupling between phosphorus and carbon atoms (J-coupling) can provide further structural information.
³¹P NMR Spectroscopy : Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. huji.ac.il A single resonance is expected for the phosphonium cation, and its chemical shift is indicative of the electronic environment around the phosphorus atom. huji.ac.il For phosphonium salts, the chemical shift is typically observed in a specific region of the spectrum, which helps in confirming the presence and purity of the compound. researchgate.netnih.gov The chemical shifts are influenced by the nature of the alkyl groups attached to the phosphorus atom. uni-muenchen.de
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling |
| ¹H (tert-butyl) | ~1.3 - 1.6 | Doublet | ³J(P,H) |
| ¹H (methyl) | ~1.8 - 2.2 | Doublet | ²J(P,H) |
| ¹³C (tert-butyl C) | ~30 - 35 | Doublet | ¹J(P,C) |
| ¹³C (tert-butyl CH₃) | ~28 - 32 | Doublet | ²J(P,C) |
| ¹³C (methyl) | ~10 - 15 | Doublet | ¹J(P,C) |
| ³¹P | ~+30 - +40 | Singlet (proton decoupled) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups and vibrational modes within "this compound". The spectrum is a composite of the vibrations of the phosphonium cation and the tetrafluoroborate (B81430) anion.
Characteristic absorption bands for the phosphonium cation include C-H stretching and bending vibrations from the tert-butyl and methyl groups. The P-C bond vibrations are also present but may be weak and fall in the fingerprint region. The tetrafluoroborate anion (BF₄⁻) exhibits strong and characteristic absorption bands, most notably a broad and intense band around 1000-1100 cm⁻¹ associated with the B-F stretching vibrations. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (alkyl) | 2800 - 3000 | Medium to Strong |
| C-H bending (alkyl) | 1350 - 1470 | Medium |
| B-F stretching (BF₄⁻) | 1000 - 1100 | Strong, Broad |
| P-C stretching | Fingerprint Region (< 800) | Weak to Medium |
Crystallographic Studies of Catalytic Species
As of the current literature, a specific single-crystal X-ray diffraction structure for "this compound" is not publicly available. nih.gov However, crystallographic studies of related phosphonium salts and complexes where this compound might act as a ligand or counter-ion are crucial for understanding the three-dimensional arrangement of atoms in the solid state. Such studies would reveal precise bond lengths, bond angles, and crystal packing information, which are vital for understanding intermolecular interactions and the steric and electronic properties of the phosphonium cation. In the absence of a specific crystal structure, the geometry of the di-tert-butyl(methyl)phosphonium cation is expected to be tetrahedral around the central phosphorus atom.
Electrochemical Investigations (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry, are used to probe the redox properties of "this compound". This analysis is important for applications where the compound is used as an electrolyte or in electrochemical reactions. The electrochemical window of the salt is determined by the oxidation and reduction potentials of the cation and anion, respectively.
The di-tert-butyl(methyl)phosphonium cation is generally considered to be electrochemically stable and is not easily reduced. The tetrafluoroborate anion is also known for its electrochemical stability, being resistant to oxidation. mdpi.com Therefore, solutions containing this salt are expected to have a wide electrochemical window, making them suitable for use as supporting electrolytes in a variety of electrochemical studies. researchgate.netkoreascience.krnih.gov The exact potential limits would depend on the solvent and electrode material used.
Morphological and Particle Size Analysis
In applications where "this compound" is part of a colloidal system, techniques for analyzing morphology and particle size are essential.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. nih.gov If "this compound" were used, for example, as a stabilizer for nanoparticles or as a component in a microemulsion, DLS would be a key analytical method. By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles, DLS can determine the hydrodynamic radius of the particles or aggregates in the colloidal dispersion. mdpi.com This information is critical for understanding the stability and behavior of such systems.
Scanning Electron Microscopy (SEM) for Film Morphology
Scanning Electron Microscopy (SEM) is a critical tool for investigating the surface topography and morphology of thin films. In the context of perovskite solar cells, the morphology of the perovskite layer is paramount as it directly impacts device efficiency and stability. Research has shown that the introduction of this compound into the perovskite precursor solution can significantly influence the crystallization process and, consequently, the final film morphology. rsc.orgpolyu.edu.hk
One key strategy involves using the phosphonium salt as a seeding agent. polyu.edu.hk It interacts with lead iodide (PbI₂) within the precursor solution to form a low-solubility complex. polyu.edu.hkacs.org This complex acts as a nucleation site, inducing a heterogeneous seeding-induced crystallization (hetero-SiC) process. polyu.edu.hk This controlled crystallization pathway is instrumental in producing perovskite films with desirable characteristics.
SEM analysis is employed to visualize the direct impact of this additive on the film's grain structure. Perovskite films grown with the assistance of this compound exhibit significantly improved morphology compared to control films. The resulting films are characterized by larger, more uniform grains and a reduction in pinholes and grain boundaries. acs.org This enhanced morphology is crucial for efficient charge transport and reduced non-radiative recombination within the solar cell.
The table below summarizes the observed effects of this compound on perovskite film morphology as would be characterized by SEM.
| Feature | Control Perovskite Film (Without Additive) | Perovskite Film with (t-Bu)₂PMeHBF₄ | Significance for Device Performance |
| Grain Size | Smaller, less uniform grains | Larger, more uniform grains (e.g., over 2 µm) acs.org | Reduces grain boundary density, minimizing charge carrier recombination. |
| Film Uniformity | Prone to pinholes and surface defects | Pinhole-free, compact structure acs.org | Prevents short-circuiting and improves charge extraction. |
| Crystallinity | Lower | Improved crystallinity acs.org | Enhances charge carrier mobility and overall device efficiency. |
This table is generated based on findings reported in scientific literature where this compound is used as an additive to improve perovskite film quality. acs.org
Transient Absorption and Emission Spectroscopy for Excited State Dynamics
Transient Absorption (TA) and Transient Emission Spectroscopy are powerful techniques used to probe the dynamics of photoexcited states in materials, providing insights into charge carrier generation, transport, and recombination processes that occur on ultrafast timescales (femtoseconds to microseconds).
In studies involving perovskite films modified with this compound, femtosecond transient absorption (fs-TA) spectroscopy is utilized to understand the charge-carrier dynamics. acs.org The primary goal of incorporating this additive is to improve the quality of the perovskite film, which in turn should lead to more efficient charge extraction and reduced carrier recombination.
fs-TA spectroscopy measures the change in optical density (ΔOD) of a sample as a function of wavelength and time after excitation with a short laser pulse. The resulting spectra reveal information about the population of excited states (e.g., excitons, free charge carriers) and their decay pathways. For instance, a decrease in the intensity of the negative peak (ground-state bleach) in TA spectra can indicate a faster rate of charge extraction from the perovskite layer to the adjacent charge transport layers. acs.org
Research has demonstrated that perovskite films prepared with this compound, as part of a synergistic optimization strategy, exhibit improved charge carrier dynamics. acs.org The enhanced film morphology, with fewer defects and grain boundaries, facilitates more efficient charge extraction and suppresses non-radiative recombination pathways.
The following table outlines the typical findings from transient absorption spectroscopy on perovskite films with and without the phosphonium salt additive.
| Parameter | Control Perovskite Film | Perovskite Film with (t-Bu)₂PMeHBF₄ | Interpretation |
| Ground-State Bleach Recovery | Faster recovery | Slower recovery | Slower recovery indicates more efficient charge extraction to transport layers, reducing ground-state recombination. |
| Charge Carrier Lifetime | Shorter | Longer | Longer lifetimes suggest a reduction in non-radiative recombination pathways due to fewer defects. |
| Charge Extraction Rate | Slower | Faster acs.org | Improved interfaces and bulk quality facilitate quicker transfer of charge carriers out of the perovskite layer. |
This table summarizes typical results from transient absorption spectroscopy studies on perovskite films, highlighting the improvements conferred by additives like this compound that enhance film quality. acs.org
Applications in Materials Science and Medicinal Chemistry
Role in Organic Photonic and Electronic Materials
The unique properties of the phosphine (B1218219) ligand derived from di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) make it highly effective in constructing the core structures of organic materials used in photonics and electronics. These materials are essential for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A key application of di-tert-butyl(methyl)phosphonium tetrafluoroborate is in the palladium-catalyzed direct C-H arylation of fluorinated 2,1,3-benzothiadiazole (B189464) (BTD) derivatives. mdpi.comnih.gov These BTD derivatives are strong electron-accepting units that, when arylated, form molecules with desirable properties for organic optoelectronic materials. nih.gov
The catalytic system, typically involving palladium(II) acetate (B1210297) [Pd(OAc)2] and the phosphonium (B103445) salt, facilitates the coupling of mono- or di-fluorinated benzothiadiazole with various (hetero)aryl bromides. mdpi.comnih.gov This direct arylation method is a more efficient and atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings, as it avoids the pre-functionalization of the benzothiadiazole core. The use of the di-tert-butyl(methyl)phosphine ligand, generated from the tetrafluoroborate salt, allows the reaction to proceed at lower temperatures (e.g., 120°C in toluene) compared to other catalytic systems. mdpi.com This methodology provides a controllable and rapid route to both symmetrical and unsymmetrical diaryl-difluoro-benzothiadiazole derivatives, which are valuable building blocks for advanced organic electronic materials. mdpi.comnih.gov
Table 1: Catalytic System for Direct Arylation of Benzothiadiazole Derivatives
| Component | Function | Typical Reagent | Reference |
| Catalyst Precursor | Source of Palladium | Palladium(II) acetate [Pd(OAc)2] | mdpi.com |
| Ligand Precursor | Forms the active phosphine ligand | This compound | mdpi.com |
| Base | Activates C-H bond | Potassium pivalate (B1233124) (KO Piv) | mdpi.com |
| Solvent | Reaction Medium | Toluene (B28343) | mdpi.com |
Precursors for Bioactive Compounds
The phosphine ligand derived from this compound is instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. These reactions are essential for synthesizing complex molecular architectures found in many bioactive compounds and pharmaceutical intermediates.
This compound is utilized in the preparation of precursors for nantenine (B1222069) analogs. scientificlabs.co.uk Specifically, it is employed in reactions to synthesize analogs bearing a C4 phenyl substituent. scientificlabs.co.uk These synthesized compounds have been studied for their binding affinity to specific neurotransmitter receptors, demonstrating a notable affinity for the 5-HT₂B receptor. scientificlabs.co.uk The ability to efficiently synthesize these analogs is crucial for structure-activity relationship (SAR) studies aimed at developing more selective and potent receptor modulators.
While specific named inhibitors synthesized directly using this phosphonium salt are not extensively documented in the available literature, the salt's role as a ligand precursor is highly relevant to their synthesis. The construction of many potent sodium channel inhibitors and Tie2 tyrosine kinase inhibitors relies on palladium-catalyzed cross-coupling reactions to assemble their complex biaryl or heteroaryl structures. ed.ac.uk
This compound is a precursor to a highly effective ligand for numerous palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are standard methods for creating the C-C and C-N bonds that form the backbones of many kinase inhibitors and other complex drug molecules. ed.ac.uk Therefore, the catalytic system enabled by this phosphonium salt is a powerful tool for the synthetic pathways leading to these classes of potent bioactive compounds.
The synthesis of the fungicide Boscalid provides a clear example of the industrial importance of reactions for which the di-tert-butyl(methyl)phosphine ligand is well-suited. The key step in the synthesis of Boscalid is a Suzuki-Miyaura cross-coupling reaction to form the 4'-chlorobiphenyl-2-amine intermediate. shd-pub.org.rsgoogle.com This reaction involves the coupling of an aniline (B41778) derivative with a chlorophenylboronic acid. google.com
This compound is expressly identified as a precursor for a ligand suitable for Suzuki-Miyaura coupling reactions. The electron-rich and bulky nature of the resulting phosphine ligand is ideal for promoting the efficiency and yield of such couplings, which are central to the production of Boscalid and other similar pharmaceutical and agrochemical intermediates.
The catalytic system derived from this compound has been successfully applied as a key step in the high-yielding synthesis of azafluoranthene alkaloids. This synthetic approach has proven effective for the preparation of natural products such as rufescine and triclisine. researchgate.net The methodology is considered generally applicable for creating a range of natural and unnatural azafluoranthene and related "azafluoranthene-like" isoquinoline (B145761) alkaloids, opening avenues for the exploration of novel bioactive compounds. researchgate.net
Table 2: Bioactive Compounds and Intermediates Synthesized via Relevant Coupling Reactions
| Compound Class/Name | Key Synthetic Reaction | Role of Phosphonium Salt | Reference |
| Nantenine Analogs | Palladium-catalyzed coupling | Precursor for ligand in synthesis | scientificlabs.co.uk |
| Boscalid (Intermediate) | Suzuki-Miyaura coupling | Precursor for a suitable ligand | google.com |
| Azafluoranthene Alkaloids | Palladium-catalyzed cyclization/coupling | Key component of the catalytic system | researchgate.net |
| Isoquinoline Alkaloids | Palladium-catalyzed cyclization/coupling | Key component of the catalytic system | researchgate.net |
Antitussive Agent Synthesis (e.g., Dropropizine)
An extensive review of scientific literature and chemical databases reveals no direct evidence or published research detailing the use of this compound in the synthesis of the antitussive agent Dropropizine. While phosphonium salts are versatile reagents in organic synthesis, their specific application in the manufacturing process of this particular pharmaceutical is not documented in publicly accessible research.
Advanced Materials for Energy Applications
Perovskite Solar Cell Development
While there is no specific research detailing the use of this compound in perovskite solar cells, the broader class of tetrafluoroborate-containing ionic liquids and salts has been investigated as additives to enhance the performance and stability of these devices.
Researchers have utilized additives like 1-Butyl-3-methylimidazolium tetrafluoroborate (BMIM-BF4) in the perovskite ink. perovskite-info.com The inclusion of such additives aims to improve the quality of the perovskite absorber layer. A combination of BMIM-BF4 with other compounds has been shown to passivate defects, leading to a power conversion efficiency of up to 21.3% and enhanced stability of over 1000 hours under continuous light soaking. perovskite-info.com This approach was found to be applicable to different types of perovskite, including robust methylammonium-free perovskites, which showed impressive stability at elevated temperatures. perovskite-info.com
The role of the tetrafluoroborate anion (BF4−) is considered significant in these improvements. Materials containing BF4− are explored as additives to facilitate perovskite crystal growth and prevent the widening of the bandgap. rsc.org In some cases, the BF4− anion has been shown to act as a scavenger for excess reactants, which can reduce defect concentration and non-radiative recombination, thereby increasing the photoluminescence quantum yield.
The general mechanism of action for these additives involves improving the morphology of the perovskite film, passivating surface and bulk defects, and enhancing charge carrier extraction. For instance, the use of Morpholinium tetrafluoroborate (MOT) as a post-treatment additive has been shown to reduce surface roughness, leading to better contact with the hole transport layer and a decrease in charge transfer resistance. mdpi.com While these findings are promising for tetrafluoroborate-containing compounds in general, further research is needed to determine if this compound could offer similar or superior benefits in perovskite solar cell technology.
Table 1: Performance of Perovskite Solar Cells with Tetrafluoroborate Additives
| Additive | Perovskite Type | Power Conversion Efficiency (%) | Stability Improvement | Reference |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (BMIM-BF4) | Triple cation & Methylammonium free | Up to 21.3 | >1000 hours under light soaking | perovskite-info.com |
| Morpholinium tetrafluoroborate (MOT) | Not specified | 23.83 | Retained 92% of initial PCE after 2000 hours | mdpi.com |
| Cesium tetrafluoroborate (formed in situ) | Wide-bandgap | Improved open-circuit voltage | Not specified | rsc.org |
Antimicrobial and Antifungal Research
Phosphonium Salt-Containing Materials as Biocides
Quaternary phosphonium salts (QPS) are recognized for their biocidal properties, functioning similarly to quaternary ammonium (B1175870) salts. The structure of the cation, particularly the presence of bulky alkyl groups, plays a crucial role in their antimicrobial and antifungal activity.
Sterically hindered QPS, such as those based on a tri-tert-butylphosphine (B79228) core, have been the subject of significant research. nih.govnih.govdntb.gov.ua The bulky tert-butyl groups surrounding the positively charged phosphorus atom, combined with a linear alkyl "tail," create a structure with potent antimicrobial effects. nih.gov The mechanism of action is believed to involve the disruption of the microbial cell membrane. The lipophilic alkyl chains facilitate the insertion of the phosphonium cation into the lipid bilayer, leading to increased membrane permeability and eventual cell death.
A systematic study of tri-tert-butyl(n-alkyl)phosphonium salts demonstrated that the length of the n-alkyl chain significantly influences the biocidal activity. nih.gov For instance, tri-tert-butyl(n-dodecyl)phosphonium and tri-tert-butyl(n-tridecyl)phosphonium bromides were found to exhibit high antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while also showing low cytotoxicity to human cells. nih.gov This selectivity for pathogens makes them promising candidates for the development of new biocides. nih.gov
The antimicrobial spectrum of these compounds includes both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov Research has shown that the efficacy can be tuned by altering the length of the alkyl chain, allowing for the optimization of activity against specific types of microorganisms. nih.gov The nature of the counter-anion, such as tetrafluoroborate, has been noted to have a lesser effect on the antimicrobial properties compared to the structure of the phosphonium cation. nih.gov
Table 2: Antimicrobial Activity of Selected Sterically Hindered Quaternary Phosphonium Salts
| Compound | Target Microorganism | Key Finding | Reference |
| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Bacteria (including MRSA) | High antimicrobial activity, low cytotoxicity | nih.gov |
| Tri-tert-butyl(n-tridecyl)phosphonium bromide | Bacteria (including MRSA) | High antimicrobial activity, low cytotoxicity | nih.gov |
| Tri-n-hexyl(R)phosphonium salts | Various microorganisms | Alkyl chain length is key to antimicrobial properties | nih.gov |
Supramolecular Chemistry Applications
The application of this compound in supramolecular chemistry is not specifically detailed in the reviewed literature. However, the broader class of phosphonium salts has been utilized in the construction of supramolecular assemblies. The ionic nature and the potential for non-covalent interactions, such as hydrogen bonding and electrostatic interactions, make them suitable components for creating well-defined, higher-order structures. mdpi.com
The tunable steric bulk around the phosphorus atom in phosphonium salts can be a key feature in directing the assembly of supramolecular networks. mdpi.com This structural directionality, driven by ionic interactions, can act as an "entropic driver" for the formation of complex hierarchical systems. While specific examples involving this compound are not available, the principles of its chemical structure suggest potential utility in this field. Further research would be necessary to explore its specific applications in creating novel supramolecular architectures.
Challenges and Future Directions in Di Tert Butyl Methyl Phosphonium Tetrafluoroborate Research
Catalyst Deactivation and Poisoning Mechanisms
A significant challenge in catalysis is the loss of activity over time. For systems employing Di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430), the deactivation pathways are not fully elucidated and represent a critical area for future investigation. The active catalytic species is the free phosphine (B1218219), generated in situ. chemicalbook.com General mechanisms for catalyst deactivation can be categorized into chemical, mechanical, and thermal processes. scispace.com
Potential deactivation pathways relevant to the di-tert-butyl(methyl)phosphine ligand include:
Oxidation: Phosphines are susceptible to oxidation to phosphine oxides, which are generally poor ligands and can lead to catalyst deactivation. The steric bulk of the tert-butyl groups may offer some kinetic protection against oxidation, but this remains an area for detailed study.
P-C Bond Cleavage: Under harsh reaction conditions, cleavage of the phosphorus-carbon bonds could occur, leading to the degradation of the ligand and subsequent catalyst deactivation.
Poisoning: Certain substances can act as poisons by binding strongly to the metal center and inhibiting its catalytic activity. Common poisons include sulfur-containing compounds, which can irreversibly bind to the metal. scispace.com Understanding the susceptibility of the palladium-phosphine complex to various functional groups and impurities is essential for optimizing reaction conditions.
Future research should focus on detailed mechanistic studies to identify the specific deactivation and poisoning pathways under various catalytic conditions. This knowledge is fundamental for designing more robust and long-lasting catalytic systems.
Development of Robust and Recyclable Catalytic Systems
The development of robust and easily recyclable catalytic systems is a primary goal in sustainable chemistry. While Di-tert-butyl(methyl)phosphonium tetrafluoroborate offers the advantage of being an air-stable solid, facilitating easier handling than the corresponding pyrophoric free phosphine, the homogeneous nature of the resulting catalyst complicates its separation and reuse. chemicalbook.com
Future research directions include:
Heterogenization: Immobilizing the phosphonium (B103445) salt or the resulting metal-ligand complex onto a solid support (e.g., silica (B1680970), polymers, or magnetic nanoparticles) could allow for easy catalyst recovery through simple filtration.
Biphasic Catalysis: Utilizing ionic liquid properties or designing ligands with specific solubility profiles could enable catalyst retention in a separate phase from the product, allowing for decantation or extraction. Phosphonium salts themselves are a class of ionic liquids, suggesting a potential dual role as both ligand precursor and solvent medium. researchgate.net
Phase-Transfer Catalysis: Phosphonium salts are known to function as effective phase-transfer catalysts. mdpi.com Exploring this property could lead to systems where the catalyst facilitates reactions between immiscible phases and can be recovered with the aqueous or organic phase.
The table below outlines potential strategies for developing recyclable systems.
| Strategy | Description | Advantages |
| Immobilization on Solid Support | The catalyst is covalently bonded or physically adsorbed onto an insoluble material like silica or a polymer resin. | Easy separation by filtration; potential for use in continuous flow reactors. |
| Aqueous Phase Catalysis | The ligand is modified with water-soluble groups, retaining the catalyst in an aqueous phase while products are extracted with an organic solvent. | Simplified product isolation; use of an environmentally benign solvent (water). |
| Ionic Liquid-Based Systems | The catalyst is dissolved in an ionic liquid, forming a biphasic system with the reactants/products. | High catalyst stability; negligible vapor pressure of the solvent. |
Exploration of Novel Reaction Pathways and Substrate Scope
This compound is a precursor to a ligand widely used in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Its effectiveness stems from the steric bulk and strong electron-donating nature of the resulting phosphine, which promotes oxidative addition and reductive elimination steps in the catalytic cycle. chemicalbook.com
The established applications primarily include:
Table 1: Established Cross-Coupling Reactions| Reaction Name | Description |
|---|---|
| Suzuki-Miyaura Coupling | Coupling of an organoboron compound with an organohalide. |
| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine. |
| Heck Reaction | Reaction of an unsaturated halide with an alkene. |
| Stille Coupling | Coupling of an organotin compound with an organohalide. |
| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. |
| Negishi Coupling | Reaction between an organozinc compound and an organohalide. |
| Hiyama Coupling | Coupling of an organosilicon compound with an organohalide. |
Data sourced from Sigma-Aldrich product information. sigmaaldrich.com
A key future direction is to expand the utility of this ligand beyond these well-known transformations. Research could focus on:
C-H Activation/Functionalization: Applying this catalyst system to reactions that directly functionalize carbon-hydrogen bonds, which is a more atom-economical approach compared to using pre-functionalized organohalides.
Novel Coupling Partners: Investigating its performance with less reactive or unconventional coupling partners, such as alkyl electrophiles, to broaden the synthetic utility. scientificlabs.co.uk
Asymmetric Catalysis: While the current ligand is achiral, its structural backbone could be modified to create chiral derivatives for use in enantioselective transformations.
Integration with Green Chemistry Principles
Integrating catalytic processes with the principles of green chemistry is essential for sustainable chemical manufacturing. The use of this compound already aligns with some of these principles, primarily due to its stability and efficiency.
Table 2: Alignment with Green Chemistry Principles
| Green Chemistry Principle | Relevance of this compound |
|---|---|
| Atom Economy | High-yielding cross-coupling reactions maximize the incorporation of reactant atoms into the final product. |
| Safer Chemicals | The salt is an air-stable solid, which is significantly safer to handle than the pyrophoric and air-sensitive free tri-tert-butylphosphine (B79228). chemicalbook.com |
| Catalysis | The use of catalytic amounts of the palladium complex is superior to stoichiometric reagents, reducing waste. |
| Reduce Derivatives | C-H activation pathways, a potential future application, can reduce the need for protecting groups and pre-functionalization steps. |
Future research should aim to enhance its green credentials by:
Developing catalytic systems that operate efficiently in environmentally benign solvents like water, ethanol, or supercritical CO2.
Designing processes that function at lower temperatures and pressures to reduce energy consumption.
Achieving very low catalyst loadings (high turnover numbers) to minimize metal contamination in the final product and reduce costs.
Synergistic Approaches in Ligand and Catalyst Design
The concept of synergistic catalysis, where multiple catalysts work in concert to achieve a transformation not possible with a single catalyst, offers exciting new possibilities. nih.gov Future research in this area could involve combining the catalytic system derived from this compound with other catalytic paradigms.
Potential synergistic approaches include:
Dual Metal Catalysis: Combining the palladium/phosphine catalyst with another transition metal catalyst to perform sequential or cooperative reaction cascades in a single pot.
Metallo- and Organocatalysis: Merging the palladium catalyst with an organocatalyst to control stereochemistry or to activate substrates in novel ways. For instance, a chiral organocatalyst could generate a stereocenter that is then acted upon by the palladium complex.
Ion-Pairing Interactions: The phosphonium cation and tetrafluoroborate anion could themselves participate in the reaction through non-covalent interactions, potentially influencing selectivity or reactivity in a dual-catalytic cycle. nih.gov Designing ligands where such ionic interactions are strategically employed is a sophisticated approach to catalyst design. nih.gov
These synergistic strategies could unlock unprecedented reaction pathways and provide innovative solutions to long-standing synthetic challenges.
Q & A
Basic: What synthetic methodologies are commonly employed for incorporating Di-tert-butyl(methyl)phosphonium tetrafluoroborate (DTBMP-BF4) into catalytic systems?
Methodological Answer:
DTBMP-BF4 is typically used as a co-catalyst in palladium-mediated cross-coupling reactions. A standard protocol involves combining it with palladium(II) acetate (Pd(OAc)₂) and a base like cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMAc) under inert atmosphere and reflux conditions (100–200°C, 7–24 hours). Post-reaction, the product is isolated via extraction (e.g., ethyl acetate), washed with brine, dried (MgSO₄), and purified via column chromatography or recrystallization . Optimization of molar ratios (e.g., 0.01–0.1 mol% DTBMP-BF4 relative to substrate) is critical to achieving yields >70% while minimizing side reactions.
Basic: How is the stability and solubility of DTBMP-BF4 characterized in organic solvents?
Methodological Answer:
DTBMP-BF4 exhibits high thermal stability (>230°C) and solubility in polar aprotic solvents like DMAc, DMF, and dichloromethane. Stability assessments involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), while solubility is determined via dynamic light scattering (DLS) to monitor colloidal particle sizes in solution. For example, DLS studies show that DTBMP-BF4 reduces precursor aggregation in perovskite solar cell fabrication, enhancing nucleation uniformity .
Advanced: What mechanistic role does DTBMP-BF4 play in controlling stereoselectivity in olefin-forming reactions?
Methodological Answer:
In Wittig reactions, DTBMP-BF4-derived phosphonium salts act as precursors to ylides. The bulky tert-butyl groups sterically hinder nucleophilic attack, favoring (Z)-olefin formation when reacting with aldehydes. Advanced studies employ density functional theory (DFT) to model transition states, revealing that steric effects dominate over electronic factors. Experimental validation involves comparing yields and stereoselectivity using substituted aldehydes (e.g., electron-deficient vs. electron-rich) under standardized conditions (e.g., THF, 0°C to RT) .
Advanced: How does DTBMP-BF4 enhance perovskite solar cell efficiency via hetero-seeding induced crystallization?
Methodological Answer:
DTBMP-BF4 acts as a nucleation seed in FAPbI₃ perovskite precursor solutions, reducing Gibbs free energy barriers for crystallization. This is confirmed via in situ grazing-incidence X-ray diffraction (GIXRD) and photoluminescence (PL) mapping. The phosphonium cation interacts with Pb²⁺ ions, templating α-phase perovskite growth while suppressing δ-phase impurities. Optimal concentrations (0.1–0.5 wt%) improve power conversion efficiencies (PCE) to >24% by minimizing defect densities .
Basic: What analytical techniques are used to confirm the purity and structure of DTBMP-BF4?
Methodological Answer:
Purity is validated via ¹H/¹³C/¹⁹F NMR (e.g., absence of residual solvents) and elemental analysis (C, H, B, P). Structural confirmation employs single-crystal X-ray diffraction (SC-XRD) for solid-state packing analysis and Fourier-transform infrared spectroscopy (FTIR) to identify BF₄⁻ anion vibrations (~1050 cm⁻¹). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion ([M]⁺) at m/z 248.05 .
Advanced: How do computational studies inform the design of DTBMP-BF4 derivatives for improved catalytic activity?
Methodological Answer:
Molecular dynamics (MD) simulations predict solvent-accessible surface areas (SASA) and ligand-substrate binding affinities. For instance, substituting methyl with neopentyl groups increases hydrophobicity, enhancing phase-transfer catalysis in biphasic systems. Quantum mechanical calculations (e.g., B3LYP/6-31G*) optimize transition-state geometries, guiding synthetic efforts toward derivatives with lower activation energies. Experimental validation involves kinetic studies (e.g., turnover frequency comparisons) in Suzuki-Miyaura couplings .
Basic: What safety protocols are recommended for handling DTBMP-BF4 in laboratory settings?
Methodological Answer:
DTBMP-BF4 is classified as a Category 8 hazardous substance (corrosive). Handling requires PPE (gloves, goggles), inert atmosphere (glovebox), and avoidance of moisture (hydrolysis releases HF). Spill management involves neutralization with calcium carbonate and disposal via hazardous waste channels. Storage recommendations include airtight containers under argon at –20°C to prevent degradation .
Advanced: Can DTBMP-BF4 be integrated into ionic liquid (IL) matrices for green chemistry applications?
Methodological Answer:
DTBMP-BF4 serves as a precursor for phosphonium-based ILs, which are synthesized via anion exchange (e.g., replacing BF₄⁻ with NTf₂⁻). These ILs exhibit low viscosity (<50 cP at 25°C) and high thermal stability (>300°C), making them ideal for biomass dissolution or CO₂ capture. Characterization includes rheology measurements and cyclic voltammetry to assess electrochemical windows (>4.5 V vs. Ag/Ag⁺). Applications in oxidative reactions (e.g., H₂O₂-mediated oxidations) show improved yields due to the IL’s dual solvent-stabilizer role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
